Perfluoro-t-butyl Trifluoroacetate: Synthesis, Physicochemical Properties, and Applications in Advanced Materials
Perfluoro-t-butyl Trifluoroacetate: Synthesis, Physicochemical Properties, and Applications in Advanced Materials
Executive Summary
Perfluoro-t-butyl trifluoroacetate (also known as nonafluoro-tert-butyl trifluoroacetate, CAS 24165-10-4) is a highly specialized, fully fluorinated ester. Characterized by its extreme electron-withdrawing perfluoro-tert-butyl group, this molecule exhibits unique physicochemical behaviors that defy the standard paradigms of aliphatic esters. This technical guide provides an in-depth analysis of its properties, the mechanistic causality behind its synthesis, and its applications in drug development, fluorous chemistry, and materials science.
Physicochemical Properties & Structural Causality
The physical properties of perfluoro-t-butyl trifluoroacetate are entirely dictated by the presence of twelve fluorine atoms. Fluorine’s extreme electronegativity tightly binds the molecule's electron cloud, drastically reducing polarizability.
As summarized in the data below, this leads to a fascinating structural paradox: despite having a high molecular weight (332.04 g/mol ), the compound exhibits exceptionally weak intermolecular London dispersion forces. This causality explains why a molecule of this mass is a highly volatile liquid with a boiling point of just 49.9 °C[1].
| Property | Value | Structural Causality |
| Chemical Name | Perfluoro-t-butyl trifluoroacetate | Fully fluorinated ester derivative. |
| CAS Number | 24165-10-4 | Unique chemical registry identifier. |
| Molecular Formula | C6F12O2 | 12 fluorine atoms drive extreme hydrophobicity and lipophobicity. |
| Molecular Weight | 332.04 g/mol | High mass due to extensive fluorine substitution. |
| Density | 1.688 g/cm³ | Dense atomic packing characteristic of perfluoroalkyl chains[1]. |
| Boiling Point | 49.9 °C at 760 mmHg | Low polarizability minimizes van der Waals forces, causing high volatility[1]. |
| Vapor Pressure | 292 mmHg at 25 °C | Weak intermolecular interactions lead to rapid evaporation at room temperature[1]. |
Synthesis Methodology & Mechanistic Logic
The synthesis of perfluoro-t-butyl trifluoroacetate cannot be achieved via standard Fischer esterification. The precursor, 2[2], is highly atypical. The nine fluorine atoms exert a profound inductive electron-withdrawing effect, lowering the pKa of the hydroxyl group to approximately 5.4 (making it more acidic than acetic acid) and severely dampening its nucleophilicity. Furthermore, the steric bulk of the −C(CF3)3 group physically blocks the approach of standard acylating agents.
To overcome this thermodynamic and kinetic barrier, highly reactive electrophiles such as trifluoroacetic anhydride (TFAA) must be employed[3]. The reaction must be driven by an acid scavenger (e.g., triethylamine) to deprotonate the weakly nucleophilic alcohol, neutralize the trifluoroacetic acid byproduct, and prevent the reversible cleavage of the ester.
Reaction mechanism and workflow for the synthesis of perfluoro-t-butyl trifluoroacetate.
Self-Validating Experimental Protocol
The following protocol is designed as a self-validating system. Because the target molecule is highly volatile (BP 49.9 °C), standard organic workup techniques (like rotary evaporation) will result in total product loss. The protocol relies on strict temperature control and fractional distillation.
Step 1: Reagent Preparation & System Purging
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Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with an argon inlet.
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Causality: Moisture must be strictly excluded. 4[4] rapidly hydrolyzes in the presence of water to form trifluoroacetic acid (TFA), which would consume the electrophile and drastically lower the yield.
Step 2: Reactant Charging
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Dissolve 1.0 equivalent of nonafluoro-tert-butanol in anhydrous dichloromethane ( CH2Cl2 ).
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Add 1.2 equivalents of anhydrous triethylamine ( Et3N ).
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In-Process Validation: The solution should remain clear. The base serves to activate the sterically hindered alcohol by pulling electron density away from the hydroxyl proton.
Step 3: Acylation
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Cool the reaction mixture to 0 °C using an ice-water bath.
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Dropwise add 1.2 equivalents of TFAA via the dropping funnel over a period of 30 minutes.
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Causality: The acylation is highly exothermic. Precise temperature control at 0 °C prevents the highly volatile nonafluoro-tert-butanol (BP ~45 °C) and the resulting product from vaporizing out of the reaction matrix.
Step 4: Reaction Maturation & Monitoring
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Allow the mixture to gradually warm to room temperature and stir for 12–16 hours under argon.
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In-Process Validation: Extract a 0.1 mL aliquot and analyze via 19F NMR. The disappearance of the nonafluoro-tert-butanol signal (typically around -73 ppm) and the emergence of the distinct ester CF3 signals validate successful conversion.
Step 5: Workup and Purification
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Quench the reaction with ice-cold water to hydrolyze any unreacted TFAA.
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Separate the dense organic layer (product density is ~1.688 g/cm³), and wash successively with cold 5% NaHCO3 (to neutralize and remove TFA), water, and brine.
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Dry the organic layer over anhydrous Na2SO4 .
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Purification Validation: Transfer the dried organic layer to a fractional distillation apparatus equipped with a Vigreux column. Carefully distill the CH2Cl2 solvent first (BP 39.6 °C). The product is then collected as the fraction boiling precisely between 49–51 °C. A steady head temperature at 49.9 °C validates the purity of the isolated perfluoro-t-butyl trifluoroacetate.
Applications in Drug Development and Materials
Fluorous Tagging in Combinatorial Chemistry In peptide synthesis and drug discovery, perfluoro-t-butyl trifluoroacetate acts as an elite fluorous tag. Because the molecule contains 12 fluorine atoms, attaching the perfluoro-t-butyl group to a substrate makes it highly lipophobic and hydrophobic. This allows the tagged intermediate to be easily separated from non-fluorinated impurities using Fluorous Solid-Phase Extraction (F-SPE), streamlining the purification of complex APIs.
Advanced Battery Electrolytes Fluorinated esters are heavily investigated as co-solvents or additives in next-generation lithium-ion and solid-state batteries. The extreme electron-withdrawing nature of the perfluoro-tert-butyl group enhances the anodic stability of the electrolyte. Furthermore, its high volatility and non-flammable characteristics help form a robust, fluorine-rich Solid Electrolyte Interphase (SEI) layer, mitigating thermal runaway risks.
